[3-[(2-Bromophenyl)carbamoyl]phenyl] acetate
Overview
Description
[3-[(2-Bromophenyl)carbamoyl]phenyl] acetate is an organic compound that features a brominated aromatic amine linked to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Bromophenyl)carbamoyl]phenyl] acetate typically involves the reaction of 2-bromoaniline with phenyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Bromophenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Phenyl acetic acid and 2-bromoaniline.
Oxidation and Reduction: Various oxidized or reduced forms of the aromatic rings.
Scientific Research Applications
[3-[(2-Bromophenyl)carbamoyl]phenyl] acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(2-Bromophenyl)carbamoyl]phenyl] acetate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester and amine groups can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Shares the brominated aromatic amine structure.
Phenyl Acetate: Contains the phenyl acetate group.
Carbamates: Similar in having a carbamate linkage.
Properties
IUPAC Name |
[3-[(2-bromophenyl)carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)20-12-6-4-5-11(9-12)15(19)17-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGIYAYZDNBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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